molecular formula C14H11Cl2NO2 B2701474 (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 300813-77-8

(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2701474
CAS No.: 300813-77-8
M. Wt: 296.15
InChI Key: LWNAIJVPBNFMBC-BQYQJAHWSA-N
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Description

(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methylfuran moiety connected through an acrylamide linkage

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the reaction of 2,3-dichloroaniline with 5-methylfuran-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism by which (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)propionamide
  • (E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)butyramide

Uniqueness

(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in its interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-9-5-6-10(19-9)7-8-13(18)17-12-4-2-3-11(15)14(12)16/h2-8H,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNAIJVPBNFMBC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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